

Understanding the epidemiology of suicide in Mergl's work

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An In-depth Technical Guide on the Epidemiology of Suicide in the Work of Roland Mergl

This technical guide provides a detailed overview of the epidemiological research on suicide conducted by Roland **Mergl** and his collaborators. The content is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, experimental methodologies, and visual representations of key concepts from his work.

Gender Differences in the Lethality of Suicidal Acts

A significant contribution of **Mergl**'s research is the investigation into the pronounced gender differences in the lethality of suicidal behavior. Men consistently exhibit higher rates of completed suicide despite lower rates of attempted suicide compared to women. **Mergl**'s work sought to elucidate the factors contributing to this disparity.

Experimental Protocol

A key study in this area was a large-scale epidemiological analysis conducted in four European countries: Germany, Hungary, Ireland, and Portugal. The methodology involved the following steps:

 Study Design: An epidemiological study utilizing a combination of self-reported data and official records on suicidal acts.[1]



- Data Source: Data on both fatal (completed suicides) and non-fatal suicidal acts were collected from mental health care services in eight regions across the four participating countries, as part of the EU-funded "OSPI-Europe" project.[1]
- Data Analysis:
 - Method-specific lethality was calculated using the formula: (Number of completed suicides per method * 100) / (Number of completed suicides per method + Number of attempted suicides per method).
 - \circ Gender differences in the distribution of suicidal acts were assessed for statistical significance using the $\chi 2$ -test.
 - The contribution of choice of methods and method-specific lethality to gender differences was examined using Poisson regression analysis.[1]
 - Predictors of lethality were identified through binary logistic regression analysis.

Quantitative Data Summary

The study revealed significant gender disparities in the lethality of suicidal acts. The key quantitative findings are summarized in the tables below.

Table 1: Overall Lethality of Suicidal Acts by Gender

Gender	Lethality of Suicidal Acts (%)	
Men	13.91%	
Women	4.05%	

Source: **Mergl** et al. (2015)[1]

Table 2: Factors Explaining Gender Differences in Suicide Lethality



Factor	Odds Ratio (OR)	95% Confidence Interval (CI)	p-value
Choice of More Lethal Methods by Men	2.03	1.65 to 2.50	< 0.000001
Higher Method- Specific Lethality in Men	1.64	1.32 to 2.02	0.000005

Source: **Mergl** et al. (2015)[1]

Table 3: Seriousness of Suicide Attempts by Gender

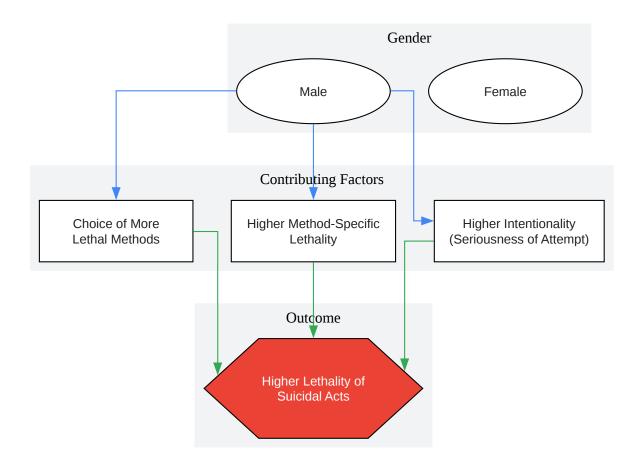
Gender	Proportion of Serious Suicide Attempts (%)
Men	57.1%
Women	48.6%

Source: **Mergl** et al. (2015)[1]

Logical Framework for Gender Differences in Suicide Lethality

The following diagram illustrates the logical relationship between gender and the factors contributing to the higher lethality of suicidal acts in men, as identified in **Mergl**'s research.





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Caption: Logical flow of factors contributing to higher suicide lethality in males.

Community-Based Interventions for Suicide Prevention

Roland **MergI** has been extensively involved in the evaluation of community-based programs aimed at improving the care for depression and preventing suicidal behavior. A prominent example is the "Nuremberg Alliance Against Depression" (NAD) and the "Munich Alliance Against Depression," which are based on a four-level intervention concept.



Experimental Protocol

The effectiveness of these programs was assessed through quasi-experimental studies comparing the intervention region with a control region.

- Study Design: A community-based intervention study with a baseline period, an intervention period, and a follow-up period. The number of suicidal acts (completed and attempted suicides) in the intervention region (e.g., Nuremberg) was compared to a control region (e.g., Wuerzburg).
- Intervention: The core of the program is a four-level intervention:
 - Cooperation with Primary Care Physicians: Training and support for general practitioners to improve the recognition and treatment of depression.
 - Public Relations Campaign: A broad public awareness campaign to reduce the stigma associated with depression and to inform about help-seeking options.
 - Training of Community Facilitators: Training for key community members (e.g., teachers, clergy, police) to recognize signs of depression and suicidality and to facilitate access to care.
 - Support for Self-Help Activities and High-Risk Groups: Providing resources and support for self-help groups and targeting interventions towards high-risk populations.
- Data Analysis: The primary outcome was the change in the number of suicidal acts in the
 intervention region compared to the baseline and the control region. Statistical significance
 was assessed using appropriate statistical tests, such as Poisson regression or similar
 models for count data.

Quantitative Data Summary

The Nuremberg Alliance Against Depression showed a significant and sustainable reduction in suicidal acts.

Table 4: Reduction in Suicidal Acts in Nuremberg



Time Period	Change in Suicidal Acts (%)	Comparison
Intervention Years (2001-2002)	-21.7%	Compared to baseline and control region
Follow-up Year (2003)	-32.4%	Compared to baseline

Source: Hegerl et al. (2010)[2][3][4]

The Munich Alliance Against Depression also demonstrated a significant decrease in suicide rates during the intervention period.

Table 5: Suicide Rates in Munich during the Intervention

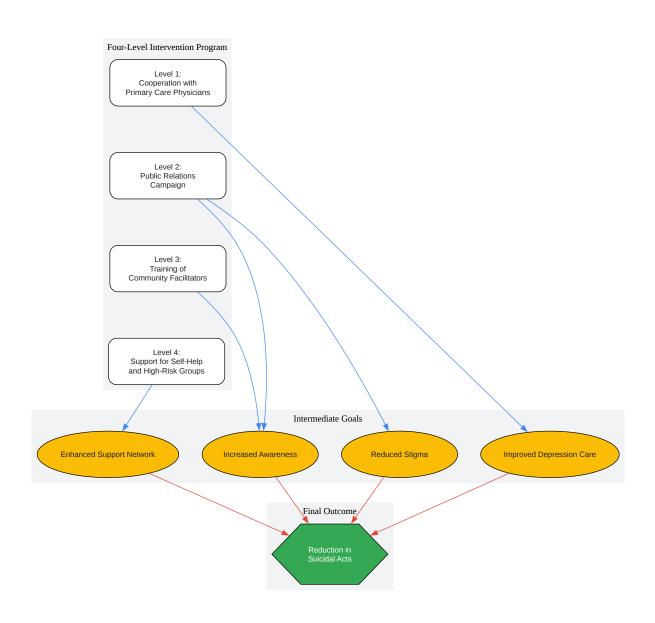
Time Period	Change in Suicide Rate (%)	p-value
Intervention Period (2009- 2014)	-15.0%	< 0.001

Source: Mergl et al. (2022)[5][6]

Workflow of the Four-Level Intervention Program

The following diagram illustrates the workflow of the four-level community-based intervention program.





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Caption: Workflow of the four-level community-based suicide prevention program.



Conclusion

The work of Roland **Mergl** and his colleagues has significantly advanced the understanding of the epidemiology of suicide. His research provides robust evidence for the multifactorial nature of gender differences in suicide lethality and demonstrates the effectiveness of multi-level, community-based interventions in reducing suicidal behaviors. The methodologies employed in his studies, combining epidemiological data with controlled intervention designs, offer a valuable framework for future research and public health initiatives in suicide prevention. The quantitative data and logical frameworks presented in this guide can serve as a valuable resource for professionals in the field.

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